![molecular formula C24H21ClN2O2S2 B11047076 5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11047076.png)

5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

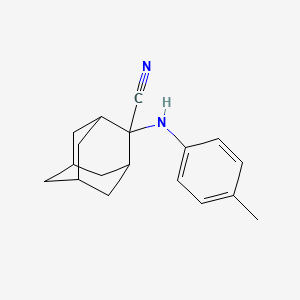

Le composé 5-[6-(4-Chlorophényl)-4,4,6,8-tétraméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidène]-2-thioxo-1,3-thiazolan-4-one est une molécule organique complexe présentant une structure unique qui combine plusieurs fragments pharmacophores. Ce composé est d’un grand intérêt en chimie médicinale en raison de ses activités biologiques potentielles, y compris ses propriétés anticoagulantes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

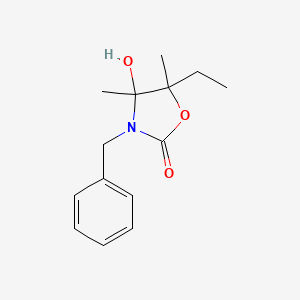

La synthèse de ce composé implique généralement des réactions organiques en plusieurs étapes. Une voie courante commence par la préparation du noyau pyrrolo[3,2,1-IJ]quinoline, qui est ensuite fonctionnalisé pour introduire les motifs 4-chlorophényle et thioxo-thiazolanone.

-

Formation du noyau pyrrolo[3,2,1-IJ]quinoline

Matières premières : 4-chloroaniline, acétone et formaldéhyde.

Conditions de réaction : La réaction est réalisée en milieu acide, souvent en utilisant de l’acide chlorhydrique comme catalyseur, à des températures élevées (autour de 80 à 100 °C).

-

Fonctionnalisation

Introduction du groupe 4-chlorophényle : Cette étape implique une réaction d’acylation de Friedel-Crafts utilisant du chlorure de 4-chlorobenzoyle et du chlorure d’aluminium comme catalyseur.

Formation du motif thioxo-thiazolanone : Ceci est obtenu par une réaction de cyclisation impliquant de la thiourée et une dicétone appropriée en milieu basique (par exemple, l’hydroxyde de sodium) à température ambiante.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l’élargissement des réactions en utilisant des solvants et des réactifs de qualité industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thioxo, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.

Réactifs et conditions courantes

Oxydation : Peroxyde d’hydrogène ou acide m-chloroperbenzoïque (m-CPBA) en conditions douces.

Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d’aluminium (LiAlH4) dans des solvants anhydres.

Substitution : Nitration en utilisant un mélange d’acide nitrique et d’acide sulfurique à basse température.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés d’alcool.

Substitution : Dérivés nitro ou halogénés.

Applications de la recherche scientifique

Chimie

Le composé est utilisé comme intermédiaire dans la synthèse de molécules plus complexes, en particulier celles présentant des activités biologiques potentielles.

Biologie

En recherche biologique, ce composé est étudié pour ses interactions avec diverses enzymes et récepteurs, fournissant des informations sur son potentiel en tant qu’agent thérapeutique.

Médecine

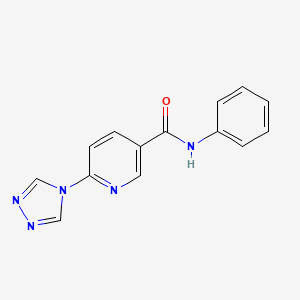

Le composé a montré un potentiel prometteur en tant qu’anticoagulant, inhibant les facteurs de coagulation sanguine tels que Xa et XIa . Cela en fait un candidat pour le développement de nouveaux médicaments anticoagulants.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de colorants, de pigments et d’autres matériaux nécessitant des structures organiques complexes.

Applications De Recherche Scientifique

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with various enzymes and receptors, providing insights into its potential as a therapeutic agent.

Medicine

The compound has shown promise as an anticoagulant, inhibiting blood coagulation factors such as Xa and XIa . This makes it a candidate for the development of new anticoagulant drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials requiring complex organic structures.

Mécanisme D'action

Le composé exerce ses effets principalement par l’inhibition des facteurs de coagulation sanguine. Il se lie aux sites actifs de ces enzymes, les empêchant de catalyser la conversion de la prothrombine en thrombine, une étape clé de la cascade de coagulation. Cette inhibition est facilitée par la structure unique du composé, qui lui permet d’interagir avec plusieurs sites sur l’enzyme.

Comparaison Avec Des Composés Similaires

Composés similaires

5,6-Dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one : Un analogue plus simple dépourvu du motif thioxo-thiazolanone.

Dérivés 4-chlorophényle : Composés présentant des motifs de substitution aromatique similaires mais des structures de base différentes.

Unicité

L’unicité du 5-[6-(4-Chlorophényl)-4,4,6,8-tétraméthyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidène]-2-thioxo-1,3-thiazolan-4-one réside dans sa combinaison de plusieurs fragments pharmacophores, ce qui lui confère un large éventail d’activités biologiques et en fait un intermédiaire polyvalent en synthèse organique.

Propriétés

Formule moléculaire |

C24H21ClN2O2S2 |

|---|---|

Poids moléculaire |

469.0 g/mol |

Nom IUPAC |

(5Z)-5-[9-(4-chlorophenyl)-6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C24H21ClN2O2S2/c1-12-9-15-17(19-20(28)26-22(30)31-19)21(29)27-18(15)16(10-12)24(4,11-23(27,2)3)13-5-7-14(25)8-6-13/h5-10H,11H2,1-4H3,(H,26,28,30)/b19-17- |

Clé InChI |

LQOFOHDZLFEYGC-ZPHPHTNESA-N |

SMILES isomérique |

CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C\4/C(=O)NC(=S)S4)(C)C)(C)C5=CC=C(C=C5)Cl |

SMILES canonique |

CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C4C(=O)NC(=S)S4)(C)C)(C)C5=CC=C(C=C5)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B11046998.png)

![5-(4-bromo-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11047011.png)

![2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047040.png)

![(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid](/img/structure/B11047041.png)

![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11047049.png)

![2-iodo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11047053.png)

![3-(2,3-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047057.png)

![2-(2-chlorophenyl)-3-{[(E)-(2-chlorophenyl)methylidene]amino}-1-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11047060.png)

![8-Methoxy-2-[3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11047069.png)

![4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11047079.png)

![9-Chloro-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11047087.png)